3-Chloroquinoxalin-5-ol
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Overview
Description
3-Chloroquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the third position and a hydroxyl group at the fifth position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroquinoxalin-5-ol can be achieved through several methods. One common approach involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate, sodium acetate, and potassium tert-butoxide in dimethyl sulfoxide. This method yields the desired product with good reaction efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, is common in industrial processes to facilitate the formation of the quinoxaline ring and introduce the chlorine and hydroxyl functional groups.
Chemical Reactions Analysis
Types of Reactions
3-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The nitro group in quinoxaline derivatives can be reduced to form aminoquinoxalines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoxaline-5-one derivatives.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroquinoxalin-5-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 3-Chloroquinoxalin-5-ol, known for its broad range of biological activities.
2,3-Dichloroquinoxaline: A similar compound with two chlorine atoms, used in the synthesis of various quinoxaline derivatives.
3-Aminoquinoxaline: A derivative with an amino group, known for its potential as an anticancer agent.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-5-2-1-3-6(12)8(5)11-7/h1-4,12H |
InChI Key |
DKGMWXBCNBLPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)O)Cl |
Origin of Product |
United States |
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